molecular formula C7H11N3O4S2 B8328393 N-(3-Sulfamoyl-4-aminophenyl)methanesulfonamide

N-(3-Sulfamoyl-4-aminophenyl)methanesulfonamide

Cat. No. B8328393
M. Wt: 265.3 g/mol
InChI Key: SQZKVKMSZBEMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101800B2

Procedure details

2,5-Diamino-benzenesulfonamide methanesulfonate (1.80 kg, 6.35 mol) was suspended in acetonitrile (24 L). Pyridine (1.55 L, 19.1 mol) was added, followed by the careful slow addition of methanesulfonyl chloride (517 mL, 6.68 mol). After stirring at 23° C. for 20 h, the mixture was partially concentrated in vacuo at 55° C. Water (18 L) was added to the concentrate, and the resulting suspension was stirred at 23° C. for 2 h. The solid was filtered and was then washed with water (4 L) and air dried on the filter. The solid was suspended in absolute ethanol (9 L), stirred at 23° C. for 9 h, and was then filtered. The solid was washed with absolute ethanol (2×2 L), and was then further dried in vacuo at 50° C. to afford the desired product, 2-amino-5-methanesulfonylamino-benzenesulfonamide (1.45 kg, 5.48 mol, 86%), as a purple solid.
Name
2,5-Diamino-benzenesulfonamide methanesulfonate
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
1.55 L
Type
reactant
Reaction Step Two
Quantity
517 mL
Type
reactant
Reaction Step Three
Quantity
24 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](O)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:16])=[O:15].N1C=CC=CC=1.CS(Cl)(=O)=O>C(#N)C>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:15])=[O:16] |f:0.1|

Inputs

Step One
Name
2,5-Diamino-benzenesulfonamide methanesulfonate
Quantity
1.8 kg
Type
reactant
Smiles
CS(=O)(=O)O.NC1=C(C=C(C=C1)N)S(=O)(=O)N
Step Two
Name
Quantity
1.55 L
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
517 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
24 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring at 23° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was partially concentrated in vacuo at 55° C
ADDITION
Type
ADDITION
Details
Water (18 L) was added to the concentrate
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at 23° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
was then washed with water (4 L) and air
CUSTOM
Type
CUSTOM
Details
dried on the filter
STIRRING
Type
STIRRING
Details
stirred at 23° C. for 9 h
Duration
9 h
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The solid was washed with absolute ethanol (2×2 L)
CUSTOM
Type
CUSTOM
Details
was then further dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.48 mol
AMOUNT: MASS 1.45 kg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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